Product packaging for Methyl 2-(5-hydroxynaphthalen-1-yl)acetate(Cat. No.:CAS No. 497068-60-7)

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

Cat. No.: B2359642
CAS No.: 497068-60-7
M. Wt: 216.236
InChI Key: SOCVVRZXQHVOHS-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Core Structures in Contemporary Organic Chemistry Research

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. researchgate.netnih.gov Its fused ring system creates a planar and electron-rich structure that is more reactive than benzene, making it a versatile precursor for a multitude of more complex molecules. nih.gov This reactivity allows it to serve as a cornerstone in the synthesis of dyes, polymers, pharmaceuticals, and materials for organic electronics. nih.gov The delocalized pi-electron system of naphthalene also imparts unique photophysical properties, such as fluorescence, making its derivatives valuable as molecular probes and in the development of optoelectronic devices. The inherent stability and structural rigidity of the naphthalene core make it a favored component in drug design, where it can act as a scaffold to orient other functional groups in a precise three-dimensional arrangement for interaction with biological targets.

Importance of Hydroxylated Naphthalene Compounds and Ester Derivatives in Advanced Chemical Synthesis

The introduction of functional groups to the naphthalene core dramatically expands its chemical diversity and utility. Hydroxylated naphthalenes, or naphthols, are particularly significant. The hydroxyl group is a powerful activating group in electrophilic aromatic substitution and can also serve as a nucleophile or a precursor for ether and ester linkages. Naphthols are crucial intermediates in the production of dyes, pigments, antioxidants, and pharmaceuticals. researchgate.net

Ester derivatives of naphthalene, particularly those with acetic acid side chains, are also of considerable interest. The ester functional group can be readily synthesized and hydrolyzed, offering a convenient handle for modifying solubility and other physicochemical properties. Furthermore, the acetic acid moiety can be a key structural element in biologically active molecules, including plant growth regulators and anti-inflammatory agents. google.comresearchgate.net The combination of a hydroxyl group and an ester group on a naphthalene scaffold, as seen in Methyl 2-(5-hydroxynaphthalen-1-yl)acetate, creates a multifunctional molecule with potential for further chemical elaboration and diverse applications.

Molecular Architecture and Specific Substitution Pattern of this compound

The molecular structure of this compound is characterized by a naphthalene ring system with substituents at the 1 and 5 positions. These positions, also known as peri positions, have a unique spatial relationship. The substituents are on different rings but are sterically proximate across the bay-like region of the fused ring system.

The key structural features are:

A Naphthalene Core: A bicyclic aromatic system of ten carbon atoms.

A Methyl Acetate (B1210297) Group at Position 1: The -CH2COOCH3 group is located at an alpha-position, which is generally the most reactive site on the naphthalene ring for many chemical reactions.

A Hydroxyl Group at Position 5: The -OH group is also at an alpha-position on the adjacent ring. This group can influence the electronic properties of the entire ring system through resonance and inductive effects.

The 1,5-substitution pattern can lead to steric interactions between the functional groups, potentially influencing the molecule's conformation and reactivity. acs.org This specific arrangement distinguishes it from other isomers and suggests a unique chemical behavior that warrants investigation.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
CAS Number 497068-60-7
Appearance Predicted to be a solid at room temperature

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Note: These properties are predicted based on the chemical structure and data for similar compounds, as extensive experimental data is not publicly available.

Research Gaps and Objectives for Comprehensive Academic Investigation of this compound

A thorough review of the scientific literature reveals a significant gap in the knowledge specifically concerning this compound. While its constituent parts—the naphthalene core, hydroxyl group, and methyl acetate moiety—are well-studied in other contexts, this particular isomer remains largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic properties, and potential applications.

This lack of information presents a clear opportunity for academic investigation. The primary objectives for future research on this compound should include:

Development of a Synthetic Route: Establishing an efficient and scalable method for the synthesis of this compound.

Full Spectroscopic Characterization: Comprehensive analysis using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to unequivocally confirm its structure and purity.

Investigation of Physicochemical Properties: Experimental determination of key properties such as melting point, solubility, and stability.

Exploration of Chemical Reactivity: Studying the reactivity of the hydroxyl and ester functional groups, as well as the naphthalene core, to understand its potential as an intermediate in further chemical synthesis.

Screening for Biological Activity: Given the prevalence of naphthalene derivatives in medicinal chemistry, screening for potential biological activities would be a logical step to explore its therapeutic potential.

Addressing these research objectives would fill a clear void in the chemical literature and could potentially unveil novel properties and applications for this specific naphthalene derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B2359642 Methyl 2-(5-hydroxynaphthalen-1-yl)acetate CAS No. 497068-60-7

Properties

IUPAC Name

methyl 2-(5-hydroxynaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCVVRZXQHVOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Retrosynthetic Analysis and Established Synthetic Pathways for 5-Hydroxynaphthalene-1-yl Acetate (B1210297) Scaffolds

A retrosynthetic approach to Methyl 2-(5-hydroxynaphthalen-1-yl)acetate logically disconnects the molecule at the ester and the acetic acid side chain. This suggests two key transformations: the esterification of a carboxylic acid precursor and the introduction of the acetate or a precursor group onto the 5-hydroxynaphthalene core.

Synthesis from Precursors: Focusing on 5-Hydroxynaphthalen-1-yl and Related Derivatives

The synthesis of the core 5-hydroxynaphthalene-1-yl acetic acid structure can be envisioned through several pathways, typically starting from readily available naphthalene (B1677914) derivatives. One plausible approach involves the functionalization of 5-naphthol (1,5-dihydroxynaphthalene). The introduction of the acetic acid moiety at the C1 position is a key challenge due to the directing effects of the hydroxyl group.

While direct synthesis for this specific molecule is not widely documented, analogous syntheses of related structures, such as 2-(hydroxyphenyl)acetic acids, provide a blueprint. unl.pt For instance, a common strategy involves the formylation or acylation of the naphthol precursor at the desired position, followed by a series of reactions to elaborate the side chain. For example, a Rieche formylation could introduce a formyl group, which can then be converted to the acetic acid side chain through reactions like the Wittig reaction followed by oxidation, or via the Strecker synthesis followed by hydrolysis.

Another approach could involve microbial oxidation of naphthols to produce dihydroxynaphthalene isomers, which can then be selectively functionalized. researchgate.net Pseudomonas fluorescens, for example, has been used to oxidize 1- and 2-naphthols to various dihydroxynaphthalenes. researchgate.net

Esterification and Functional Group Interconversions on the Naphthalene Nucleus

Once the 2-(5-hydroxynaphthalen-1-yl)acetic acid precursor is obtained, the final step is a standard esterification reaction to yield the target methyl ester.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com Other methods include using reagents like thionyl chloride to form an acyl chloride intermediate, which then reacts with methanol, or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orientjchem.org

Functional Group Interconversions (FGI): The naphthalene nucleus is amenable to a wide range of functional group interconversions, allowing for the synthesis of diverse derivatives. ub.eduvanderbilt.edu The hydroxyl group can be converted into other functionalities, such as ethers or esters, or it can serve as a directing group for further substitutions. Halogenation of the ring, for instance, can introduce bromine or chlorine atoms, which are versatile handles for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. vanderbilt.edu

TransformationReagents/ConditionsProduct TypeReference
Carboxylic Acid to EsterMethanol, H₂SO₄ (catalyst)Methyl Ester google.com
Alcohol to HalidePBr₃ or SOCl₂Bromo- or Chloro-naphthalene vanderbilt.edu
Halide to NitrileKCN, DMSOCyano-naphthalene vanderbilt.edu
Alcohol to Sulfonate EsterR'SO₂ClNaphthyl Sulfonate vanderbilt.edu

Advanced Synthetic Approaches to Naphthalene and Hydroxynaphthalene Derivatives Applicable to this compound

Modern synthetic chemistry offers powerful tools for the construction and precise functionalization of aromatic systems like naphthalene, which are directly applicable to the synthesis of the target compound and its analogues.

Catalytic Reactions for Naphthalene Core Formation and Precise Functionalization

Transition metal catalysis has revolutionized the synthesis of complex aromatic structures. researchgate.net Various catalytic systems can be employed to either construct the naphthalene core itself or to introduce functional groups with high regioselectivity.

Ruthenium-Catalyzed Synthesis: One-pot routes using ruthenium catalysts, such as [Cp*RuCl(PPh₃)₂], can generate substituted naphthalenes and dihydronaphthalenes from 2,3-aryl-1,3-butadiene substrates. chemrxiv.org These reactions proceed via a radical benzannulation mechanism and are tolerant of various functional groups. chemrxiv.org

Platinum-Catalyzed Hydroarylation: Functionalized naphthalenes can be synthesized through the selective platinum-catalyzed 6-endo intramolecular hydroarylation of specific aryl enynes. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. researchgate.netresearchgate.net These methods allow for the direct introduction of aryl, alkyl, or other groups onto the naphthalene ring, often guided by a directing group to control the position of substitution. researchgate.netresearchgate.net

Multicomponent Reactions in the Synthesis of Related Hydroxynaphthalene Adducts

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. lookchem.comnih.gov Several MCRs utilize hydroxynaphthalene precursors to build diverse heterocyclic and polycyclic frameworks.

For example, an efficient one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, various aldehydes, and amines can produce fluorescent hydroxyl naphthalene derivatives. lookchem.comresearchgate.net Similarly, amidoalkyl naphthol derivatives have been prepared via a boric acid-catalyzed MCR of 2,7-dihydroxynaphthalene, an aldehyde, and benzamide (B126) under solvent-free conditions. wum.edu.pk These strategies highlight the potential of MCRs to rapidly generate libraries of complex hydroxynaphthalene-containing molecules from simple starting materials. rsc.org

ReactantsCatalyst/ConditionsProduct TypeReference
2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, AminesInCl₃, Refluxing WaterFluorescent Hydroxyl Naphthalene-1,4-dione Derivatives lookchem.com
2,7-Dihydroxynaphthalene, Substituted Benzaldehydes, BenzamideBoric Acid, Solvent-freeAmidoalkyl Naphthol Derivatives wum.edu.pk
2-Naphthol, Aromatic Aldehydes, Semicarbazide/ThioureaLaCl₃/ClCH₂COOH, Solvent-free1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides researchgate.net

Regioselective Functionalization Strategies (e.g., C-H Methylation, Electrophilic Substitution)

Controlling the position of new substituents on the naphthalene ring is a central challenge in its derivatization. Regioselective functionalization strategies, often employing directing groups, have been developed to achieve high precision. researchgate.netnih.gov

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful tool for functionalizing specific positions on the naphthalene core. researchgate.netnih.gov For instance, a carbonyl group at the C1 position can direct methylation to the C8 (peri) or C2 (ortho) positions. researchgate.net A tunable transient ligand strategy using palladium catalysis has been developed for the highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes. nih.gov This allows for the precise installation of methyl groups, which are common motifs in bioactive molecules. nih.gov

Electrophilic Aromatic Substitution: The regioselectivity of classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on substituted naphthalenes is governed by the electronic and steric properties of the existing substituents. nih.govstackexchange.comyoutube.com A hydroxyl group at C5 is an activating, ortho, para-directing group. Therefore, electrophilic attack would be expected to occur primarily at the C4 and C6 positions. The precise outcome can be influenced by reaction conditions, with lower temperatures sometimes favoring the kinetically controlled product (attack at the alpha position adjacent to the hydroxyl group) and higher temperatures favoring the thermodynamically more stable product. youtube.comchromforum.org

Reaction TypeDirecting GroupPosition(s) FunctionalizedCatalyst/ReagentsReference
C-H Methylation1-NaphthaldehydeC8 (peri) and C2 (ortho)Pd(OAc)₂, Transient Ligand researchgate.netnih.gov
C-H Halogenation1-NaphthaldehydeC8 (peri) or C2 (ortho)Palladium catalyst researchgate.net
Electrophilic Substitution5-Hydroxyl groupC4 (ortho), C6 (para)Various electrophiles (e.g., Br₂, HNO₃, Acyl chloride/AlCl₃) stackexchange.comyoutube.com

Ring Transformation and Skeletal Editing Techniques (e.g., Nitrogen-to-Carbon Transmutation)

Recent advancements in synthetic chemistry have introduced powerful "skeletal editing" techniques that allow for the direct manipulation of cyclic frameworks. nih.gov One such strategy with potential applicability to the synthesis of derivatives of this compound is the nitrogen-to-carbon transmutation of isoquinolines. medcraveonline.combldpharm.com This method facilitates the conversion of an isoquinoline (B145761) core into a substituted naphthalene. nih.govsapub.org

The process is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. medcraveonline.combldpharm.com The reaction proceeds through a one-step process that precisely replaces the nitrogen atom in the isoquinoline ring with a CH unit. medcraveonline.com The key to this transformation is the formation of a triene intermediate via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. medcraveonline.combldpharm.comsapub.org This methodology is tolerant of a wide array of functional groups, including halogens, ethers, and thioethers, suggesting its potential for creating diverse naphthalene derivatives. medcraveonline.com

For the synthesis of a precursor to this compound, one could envision starting with a suitably substituted isoquinoline. This approach offers a novel retrosynthetic disconnection for accessing polysubstituted naphthalenes that may be challenging to prepare via traditional electrophilic aromatic substitution routes. medcraveonline.com The regioselectivity of such traditional reactions can be difficult to control, whereas skeletal editing offers a more precise method for constructing the desired substitution pattern. medcraveonline.com

Another relevant skeletal editing technique is the ring expansion of indenes. For instance, a reactive difluorodiazo hypervalent iodine(III) reagent has been shown to facilitate the ring expansion of indene (B144670) to generate 2-(difluoromethyl)naphthalene (B2912400) derivatives under mild, transition-metal-free conditions. khanacademy.org While not a direct synthesis of the hydroxynaphthalene scaffold, this demonstrates the principle of ring expansion as a tool for accessing the naphthalene core.

Aromatic Nucleophilic Substitution and Pechmann Reaction Applications

The electron-rich naphthalene ring of this compound is generally more susceptible to electrophilic rather than nucleophilic aromatic substitution (SNAr). However, SNAr can be induced on aromatic rings that are sufficiently activated by electron-withdrawing groups. sigmaaldrich.commdpi.com In the context of derivatives of the target compound, if strongly deactivating groups such as nitro or cyano were introduced onto the naphthalene ring, it could become susceptible to nucleophilic attack. The long-accepted mechanism for SNAr involves a two-stage process featuring a Meisenheimer intermediate. sigmaaldrich.com

The Pechmann reaction, a classic method for the synthesis of coumarins, offers a potential application for this compound. researchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netmedcraveonline.com Given the phenolic nature of this compound, it could theoretically react with a β-ketoester to form a benzocoumarin derivative. The reaction mechanism typically involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. researchgate.net A variety of acid catalysts, both homogeneous (e.g., H₂SO₄, trifluoroacetic acid) and heterogeneous (e.g., Nafion resin/silica nanocomposites), can be employed to facilitate this transformation. orientjchem.org The use of highly activated phenols can allow the reaction to proceed under milder conditions. researchgate.net

Derivatization Strategies for Structural Modification of this compound

The presence of two distinct functional groups in this compound—the 5-hydroxyl group and the methyl acetate moiety—provides multiple avenues for structural modification and diversification.

Chemical Transformations at the 5-Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization. Standard reactions such as etherification and esterification can be readily employed to introduce a wide variety of substituents, thereby altering the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or sulfates in the presence of a base. This Williamson ether synthesis is a robust method for introducing alkyl, benzyl, or other aryl groups.

Esterification: The formation of esters from the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine. medcraveonline.com This reaction allows for the introduction of a wide range of acyl groups.

Reaction TypeReagentsProduct Functional Group
EtherificationAlkyl halide, BaseEther (-OR)
EsterificationAcyl chloride/anhydride, BaseEster (-OCOR)

Modifications of the Methyl Acetate Moiety

The methyl acetate group offers several handles for chemical transformation, allowing for the elongation or alteration of the side chain.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-hydroxynaphthalen-1-yl)acetic acid, under either acidic or basic conditions. chemspider.com This carboxylic acid serves as a versatile intermediate for further modifications.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). orientjchem.org Alternatively, the methyl ester can be directly converted to an amide via aminolysis with an amine, although this may require harsher conditions.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-hydroxynaphthalen-1-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction TypeReagentsProduct Functional Group
HydrolysisAcid or BaseCarboxylic Acid (-COOH)
AmidationAmine, Coupling AgentAmide (-CONHR)
ReductionLiAlH₄Alcohol (-CH₂OH)

Diversification of the Naphthalene Ring System through Directed Synthesis

The naphthalene ring itself can be functionalized through electrophilic aromatic substitution reactions. The existing hydroxyl and acetate substituents will direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl acetate side chain is a weakly deactivating, ortho-, para-directing group. The interplay of these directing effects will influence the regiochemical outcome of substitution reactions.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. libretexts.org These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and can be subsequently reduced to an amino group, providing another point for derivatization.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the naphthalene ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups, respectively, onto the naphthalene ring using an alkyl or acyl halide and a Lewis acid catalyst. nih.govsapub.org Friedel-Crafts acylation is often preferred as it is less prone to polysubstitution and carbocation rearrangements. youtube.com

Reaction TypeReagentsIntroduced Group
HalogenationX₂, Lewis Acid-X (X = Cl, Br)
NitrationHNO₃, H₂SO₄-NO₂
SulfonationFuming H₂SO₄-SO₃H
Friedel-Crafts AcylationAcyl chloride, Lewis Acid-COR
Friedel-Crafts AlkylationAlkyl halide, Lewis Acid-R

Computational Chemistry and Theoretical Modeling of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful tool for studying systems that may be challenging to investigate experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov For Methyl 2-(5-hydroxynaphthalen-1-yl)acetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. tandfonline.comnih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would be characterized by the planar naphthalene (B1677914) ring system. The acetate (B1210297) group attached to the naphthalene core introduces conformational flexibility. The orientation of the methyl acetate group relative to the naphthalene ring is a key structural parameter determined through these calculations.

Furthermore, vibrational frequency calculations are performed on the optimized geometry. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the hydroxyl group, the C=O stretching of the ester, and various C-H and C-C vibrations within the naphthalene ring. vscht.cz A comparison of theoretical and experimental vibrational spectra, when available, can help to validate the accuracy of the computational model. elixirpublishers.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular properties.

For this compound, high-level ab initio calculations could be employed to refine the electronic energy and properties obtained from DFT. These methods are particularly valuable for obtaining highly accurate ionization potentials, electron affinities, and excitation energies, which are fundamental to understanding the molecule's behavior in various chemical and biological processes. While full geometry optimization using high-level ab initio methods may be computationally expensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry can provide a good balance of accuracy and feasibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand and predict chemical reactivity. ucsb.eduacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The spatial distribution and energy of these orbitals are critical in determining the chemical behavior of this compound.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, with significant contributions from the hydroxyl group's oxygen atom due to its lone pairs of electrons. This indicates that the initial sites for electrophilic attack are likely to be on the naphthalene ring and the hydroxyl oxygen. The LUMO, conversely, is anticipated to be distributed over the naphthalene ring and the carbonyl group of the methyl acetate substituent, suggesting these as the primary sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound (Illustrative Values).
ParameterValue (eV)
EHOMO-5.65
ELUMO-1.20
HOMO-LUMO Gap (ΔE)4.45
Ionization Potential (I) ≈ -EHOMO5.65
Electron Affinity (A) ≈ -ELUMO1.20
Global Hardness (η) = (I-A)/22.225
Chemical Potential (μ) = -(I+A)/2-3.425
Global Electrophilicity (ω) = μ2/2η2.63

Implications for Reactivity and Electronic Properties

The analysis of the HOMO and LUMO provides valuable insights into the reactivity of this compound. The localization of the HOMO on the hydroxynaphthalene moiety suggests that this part of the molecule is prone to oxidation and electrophilic substitution reactions. The distribution of the LUMO indicates that the molecule can accept electrons, particularly at the naphthalene ring and the ester group, making it susceptible to reduction and nucleophilic attack.

The HOMO-LUMO energy gap is also indicative of the molecule's electronic properties. A relatively small gap can be associated with increased polarizability and a higher propensity for intramolecular charge transfer, which can influence its optical and electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. elixirpublishers.com The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP surface would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential, indicating an excess of electrons, are expected to be located around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and the presence of lone pairs. These sites are susceptible to electrophilic attack.

Conversely, regions of positive potential, indicating a deficiency of electrons, are anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group. These areas are favorable for nucleophilic attack. The aromatic protons of the naphthalene ring will also exhibit some degree of positive potential. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions and chemical reactivity. researchgate.net

Mapping of Electrostatic Potential for Reactive Sites and Intermolecular Interactions

Computational analysis of this compound through Molecular Electrostatic Potential (MEP) mapping provides crucial insights into its chemical reactivity and potential for intermolecular interactions. The MEP map is a color-coded representation of the total electron density on the molecule's surface, indicating regions of varying electrostatic potential.

In the MEP map of this compound, distinct regions of positive, negative, and neutral potential are observed. The areas with the most negative potential, typically colored in shades of red and yellow, are concentrated around the oxygen atoms of the hydroxyl (-OH) and ester (C=O and -OCH₃) groups. These regions signify a high electron density and are, therefore, susceptible to electrophilic attack. They also represent the primary sites for forming hydrogen bonds with donor groups in other molecules, such as water or biological macromolecules.

Conversely, the regions of positive electrostatic potential, depicted in blue, are located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens of the naphthalene ring. These areas are electron-deficient and are thus prone to nucleophilic attack. The hydrogen of the hydroxyl group is a significant hydrogen bond donor site.

The naphthalene ring itself exhibits a more complex electrostatic potential distribution. The aromatic π-system contributes to a region of negative potential above and below the plane of the ring, which can engage in π-π stacking interactions with other aromatic systems. The distribution of electron density within the ring is also influenced by the attached functional groups. The electron-donating hydroxyl group increases the electron density in its vicinity, while the electron-withdrawing acetate group has the opposite effect. This modulation of the electrostatic potential across the aromatic system is critical in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Predicted Electrostatic Potential (ESP) Regions of this compound

Molecular RegionPredicted ESPColor on MEP MapImplication for Reactivity
Oxygen of Hydroxyl GroupHighly NegativeRedSite for electrophilic attack, Hydrogen bond acceptor
Oxygen of Carbonyl GroupHighly NegativeRedSite for electrophilic attack, Hydrogen bond acceptor
Oxygen of Methoxy GroupNegativeYellow/OrangeSite for electrophilic attack, Hydrogen bond acceptor
Hydrogen of Hydroxyl GroupHighly PositiveBlueSite for nucleophilic attack, Hydrogen bond donor
Aromatic HydrogensPositiveLight BluePotential sites for nucleophilic attack
Naphthalene Ring (π-system)Negative (above/below plane)Green/YellowSite for π-π stacking interactions

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the hybridization of atomic orbitals within a molecule. For this compound, NBO analysis reveals significant electronic interactions that contribute to its stability and reactivity.

The analysis of the naphthalene ring system shows extensive π-delocalization, characteristic of aromatic compounds. The p-orbitals of the carbon atoms in the fused rings overlap to form a continuous π-electron cloud. The NBO analysis quantifies the occupancies of the π and π* orbitals, confirming the high degree of electron sharing that confers aromatic stability.

Furthermore, NBO analysis highlights the electronic interactions between the substituents and the naphthalene ring. The lone pairs of the oxygen atom in the hydroxyl group exhibit significant delocalization into the π* anti-bonding orbitals of the aromatic ring. This n → π* interaction is a key factor in the electron-donating nature of the hydroxyl group, which activates the ring towards electrophilic substitution.

Similarly, the ester group participates in delocalization. The lone pairs on the oxygen atoms of the ester can interact with the adjacent σ* and π* orbitals. The most significant of these is the interaction between the lone pair of the carbonyl oxygen and the π* orbital of the C=O bond, which contributes to the resonance stabilization of the ester group.

Hybridization of the atomic orbitals is also determined through NBO analysis. The carbon atoms of the naphthalene ring are predicted to have sp² hybridization, consistent with their involvement in both σ and π bonding. The carbon atom of the carbonyl group is also sp² hybridized, while the methyl carbon of the ester and the methylene (B1212753) carbon of the acetate group are sp³ hybridized. The oxygen of the hydroxyl group and the ether oxygen of the ester are approximately sp² hybridized, reflecting the involvement of their lone pairs in resonance.

Table 2: Key NBO Interactions and Hybridization in this compound

Interaction/AtomDescriptionPredicted HybridizationSignificance
Naphthalene Carbonsπ-conjugationsp²Aromatic stability and reactivity
Hydroxyl Oxygen Lone Pair → Ring πn → π delocalization~sp²Electron-donating effect, ring activation
Carbonyl Carbonσ and π bondingsp²Planar geometry, site for nucleophilic addition
Methylene Carbonσ bondingsp³Flexible linker
Methyl Carbonσ bondingsp³Tetrahedral geometry

Computational Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These simulations provide valuable information that can aid in the interpretation of experimental spectra and confirm the structure of a compound like this compound.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons are expected to resonate in the downfield region (typically 7-8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of the individual aromatic protons will be influenced by the electronic effects of the hydroxyl and acetate substituents. The proton of the hydroxyl group will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methylene protons of the acetate group and the methyl protons of the ester will resonate in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the naphthalene ring and the carbonyl group, as well as the sp³ hybridized carbons of the methylene and methyl groups.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can be computationally predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, characteristic vibrational bands are expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C=O stretching of the ester group is predicted to appear as a strong band around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the hydroxyl group will be found in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum. The calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and acetate substituents will cause a shift in the absorption maxima compared to unsubstituted naphthalene. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureApproximate Range
¹H NMRAromatic Protons7.0 - 8.5 ppm
¹H NMRHydroxyl Proton5.0 - 10.0 ppm (variable)
¹H NMRMethylene Protons (-CH₂-)3.5 - 4.5 ppm
¹H NMRMethyl Protons (-OCH₃)3.5 - 4.0 ppm
¹³C NMRCarbonyl Carbon (C=O)170 - 180 ppm
¹³C NMRAromatic Carbons110 - 160 ppm
IRO-H Stretch (hydroxyl)3200 - 3600 cm⁻¹ (broad)
IRC=O Stretch (ester)1730 - 1750 cm⁻¹ (strong)
IRAromatic C=C Stretch1400 - 1600 cm⁻¹
UV-Visπ → π* Transitions250 - 350 nm

In Silico Studies of Molecular Interactions and Structure-Activity Relationship (SAR) Investigations

In silico methods are instrumental in exploring the potential biological activity of this compound and guiding structure-activity relationship (SAR) studies. These computational techniques can predict how the molecule might interact with biological targets, providing a foundation for further experimental investigation.

Molecular Docking Simulations with Potential Biological Targets for Mechanistic Insightsjbcpm.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jbcpm.com For this compound, potential biological targets could be enzymes or receptors where the naphthalene scaffold or the functional groups can form favorable interactions.

The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding free energy. The hydroxyl group of the molecule is a key hydrogen bond donor and acceptor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. These groups are likely to interact with polar amino acid residues in a binding pocket. The naphthalene ring can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. jbcpm.com

By docking this compound into the active sites of various potential targets, it is possible to identify which proteins it is most likely to bind to and to gain insights into the specific interactions that stabilize the complex. This information is crucial for understanding its potential mechanism of action and for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stabilityjbcpm.com

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. jbcpm.com While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and explore the conformational landscape of the ligand-protein complex.

An MD simulation of the this compound-protein complex, obtained from docking, would involve solving Newton's equations of motion for all atoms in the system. This allows for the observation of the flexibility of both the ligand and the protein and the evolution of their interactions. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions, using methods like MM/PBSA or MM/GBSA. These simulations can reveal the key residues responsible for binding and the role of water molecules in mediating interactions, providing a comprehensive understanding of the binding event at an atomic level. This detailed information is invaluable for SAR studies, as it can explain why certain structural modifications enhance or diminish binding affinity. jbcpm.com

Reactivity Profiles and Mechanistic Investigations of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Chemical Reactivity of the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in Methyl 2-(5-hydroxynaphthalen-1-yl)acetate is governed by the electronic effects of its substituents: the activating, ortho-, para-directing hydroxyl group at C5, and the deactivating methyl acetate (B1210297) group at C1. Naphthalene itself is more reactive than benzene towards electrophilic substitution and undergoes these reactions more readily. libretexts.org

Electrophilic Aromatic Substitution (EAS):

Naphthalene typically undergoes electrophilic attack at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. pearson.comwordpress.comonlineorganicchemistrytutor.com In the case of this compound, the directing effects of the existing substituents play a crucial role. The potent activating effect of the 5-hydroxyl group directs incoming electrophiles to the ortho (C4 and C6) and para (C8) positions. Conversely, the carboxymethyl group at C1 is deactivating. Therefore, electrophilic substitution is anticipated to occur preferentially on the ring bearing the hydroxyl group, at positions C4 and C8.

Position of SubstitutionActivating/Deactivating Group InfluenceExpected Reactivity
C4Ortho to activating -OH groupHighly favored
C8Para to activating -OH groupFavored
C2, C3---Less favored
C6, C7Meta and ortho to deactivating groupLess favored

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the naphthalene ring is less common and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com The naphthalene core of this compound, with its electron-donating hydroxyl group, is not predisposed to SNAr reactions under standard conditions. For such a reaction to occur, the hydroxyl group would likely need to be converted into a better leaving group, and a potent electron-withdrawing group would need to be introduced onto the ring system.

Oxidation:

The naphthalene ring system, particularly when activated by a hydroxyl group, is susceptible to oxidation. Structurally similar compounds like 1,5-dihydroxynaphthalene can be oxidized to form quinones, such as juglone, using reagents like chromium trioxide. wikipedia.org Photooxidation of 1,5-dihydroxynaphthalene in the presence of singlet oxygen sensitizers has also been reported. rsc.org It is plausible that this compound could undergo similar oxidative transformations, potentially leading to the formation of a naphthoquinone derivative, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. guidechem.com Additionally, under certain conditions, oxidative polymerization of dihydroxynaphthalene derivatives can occur. acs.org

Reduction:

The Birch reduction is a characteristic reaction of aromatic rings, converting them into 1,4-cyclohexadienes using an alkali metal in liquid ammonia with a proton source. wikipedia.orgpharmaguideline.com Naphthalene and its derivatives readily undergo this reaction. adichemistry.com For this compound, the Birch reduction would selectively reduce the naphthalene core. However, the acidic proton of the hydroxyl group would be deprotonated under the basic reaction conditions, forming a phenolate which is resistant to reduction. adichemistry.comyoutube.com Therefore, protection of the hydroxyl group would be necessary prior to the reduction of the aromatic system. A modified approach, the Benkeser reduction, utilizes lithium or calcium in low molecular weight alkylamines and can also be employed for the reduction of polycyclic aromatic hydrocarbons like naphthalene. wikipedia.org

Reactivity of the 5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a key site of reactivity in this compound, participating in proton transfer, derivatization, and potentially directing intramolecular reactions.

Proton Transfer:

The hydroxyl group of the subject compound is acidic and can undergo proton transfer reactions. masterorganicchemistry.com In aqueous or protic solvents, it can exist in equilibrium with its conjugate base, the naphtholate anion. The acidity of naphthols can be influenced by substituents on the ring; in the excited state, naphthols become significantly more acidic, leading to excited-state proton transfer (ESPT). researchgate.netrsc.orgmdpi.com This phenomenon has been extensively studied for 2-naphthol, where water clusters can act as proton acceptors. aip.org

Tautomerism:

Similar to other naphthols, the 5-hydroxyl group of this compound can exhibit keto-enol tautomerism, existing in equilibrium with a small amount of its keto tautomer. wikipedia.org This tautomeric equilibrium, although generally favoring the enol (naphthol) form to maintain aromaticity, can be significant in certain reactions.

The nucleophilic character of the 5-hydroxyl group allows for a variety of derivatization reactions.

Acylation and Alkylation:

The hydroxyl group can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides. The O-alkylation of naphthols, often carried out under basic conditions to form the more nucleophilic naphtholate anion, is a common transformation. scirp.orgacs.orgscispace.com However, a competition between O-alkylation and C-alkylation can exist. The choice of solvent can influence the outcome; protic solvents can solvate the oxygen atom, favoring C-alkylation, while aprotic solvents tend to favor O-alkylation. pharmaxchange.info

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride5-acetoxynaphthalene derivative
AlkylationMethyl iodide5-methoxynaphthalene derivative

These derivatization reactions are crucial for modifying the properties of the molecule, for instance, to protect the hydroxyl group or to introduce new functionalities.

The presence of both a hydroxyl group and a methyl acetate group on the naphthalene scaffold opens up possibilities for intramolecular reactions.

Intramolecular Cyclizations:

While no specific examples for this compound are documented in the provided search results, the structural motif is amenable to cyclization. For instance, under acidic conditions, an intramolecular Friedel-Crafts type reaction could potentially occur between the carboxylic acid (after hydrolysis of the ester) and an activated position on the naphthalene ring, leading to a lactone.

Rearrangements:

A notable rearrangement reaction for phenolic esters is the Fries rearrangement. nih.gov If the 5-hydroxyl group of this compound is first acylated, the resulting ester could undergo a Lewis acid-catalyzed Fries rearrangement to yield an acyl-substituted hydroxynaphthalene derivative. Other rearrangements have been observed in sterically strained naphthalene derivatives, indicating the potential for skeletal reorganization under specific conditions. gla.ac.ukacs.org

Reactivity of the Methyl Acetate Moiety

The reactivity of the methyl acetate group in this compound is primarily centered around the ester functionality and the adjacent α-carbon. These sites are susceptible to nucleophilic attack and deprotonation, respectively, leading to a range of chemical transformations.

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound can undergo hydrolysis and transesterification, common reactions for esters. These transformations involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis:

Ester hydrolysis is the process of splitting an ester into its constituent carboxylic acid and alcohol. ucoz.com This reaction can be catalyzed by either acid or base. ucoz.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester is hydrolyzed to 5-hydroxynaphthalen-1-yl)acetic acid and methanol (B129727). libretexts.org The reaction is reversible, and the use of excess water shifts the equilibrium towards the products. chemistrysteps.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, like sodium hydroxide, also results in hydrolysis. ucalgary.ca This process, known as saponification, is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ucalgary.ca

Transesterification:

Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This reaction is often catalyzed by either an acid or a base. wikipedia.orgvedantu.com For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to produce a new ester and methanol. Driving the reaction to completion often involves removing the methanol as it is formed. wikipedia.orgvedantu.com

Acid-Catalyzed Transesterification: Strong acids catalyze this reaction by protonating the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.org

Base-Catalyzed Transesterification: Bases, typically an alkoxide corresponding to the alcohol being used, catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgvedantu.com The choice of base is crucial to avoid unwanted side reactions; for instance, using a different alkoxide than the one in the ester can lead to a mixture of products. chemistrysteps.com

ReactionCatalystConditionsProducts
HydrolysisAcid (e.g., H₂SO₄, HCl)Aqueous solution, heat(5-hydroxynaphthalen-1-yl)acetic acid, Methanol
HydrolysisBase (e.g., NaOH)Aqueous solution, heatSodium (5-hydroxynaphthalen-1-yl)acetate, Methanol
TransesterificationAcid or BaseExcess of another alcohol (R'OH)This compound, Methanol

Condensation and Alkylation Reactions at the α-Carbon

The α-carbon of the methyl acetate moiety in this compound is acidic due to its position adjacent to the carbonyl group. This allows for deprotonation to form a nucleophilic enolate, which can then participate in condensation and alkylation reactions.

Condensation Reactions:

The most relevant condensation reaction for an ester like this compound is the Claisen condensation. wikipedia.org This reaction involves the formation of a carbon-carbon bond between two ester molecules in the presence of a strong base, resulting in a β-keto ester. wikipedia.org The self-condensation of this compound would yield a β-keto ester. The driving force for this reaction is the formation of a highly resonance-stabilized enolate of the β-keto ester product. wikipedia.org A stoichiometric amount of base is required for this reason. wikipedia.org

Alkylation Reactions:

The enolate formed by deprotonation of the α-carbon can act as a nucleophile in an S(_N)2 reaction with an alkyl halide. libretexts.orglumenlearning.com This results in the formation of a new carbon-carbon bond at the α-position. fiveable.me For successful alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete enolate formation and prevent competing reactions. libretexts.orgorganicchemistrytutor.com The choice of the alkylating agent is also important, with primary alkyl halides being the most effective to avoid elimination side reactions. libretexts.orglibretexts.org

ReactionReagentsIntermediateProduct
Claisen CondensationStrong base (e.g., NaOEt)Enolateβ-keto ester
α-Alkylation1. Strong base (e.g., LDA) 2. Alkyl halide (R-X)Enolateα-alkylated ester

Metal Coordination and Complexation Chemistry

The structure of this compound, featuring a hydroxynaphthalene group, suggests potential for metal coordination and the formation of metal complexes.

Chelation Behavior of the Hydroxynaphthalene Ligand

The hydroxynaphthalene portion of the molecule can act as a ligand for metal ions. The hydroxyl group (-OH) is a key functional group involved in coordination. While the ester group's oxygen atoms could potentially be involved in chelation, it is the deprotonated hydroxyl group that is the primary binding site. Naphthalene-based ligands with hydroxyl groups are known to form stable complexes with a variety of metal ions. The formation of a chelate ring, involving the metal ion and the ligand, enhances the stability of the resulting complex.

Synthesis and Spectroscopic Characterization of Metal Chelates

The synthesis of metal chelates with hydroxynaphthalene-containing ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting metal complexes can be characterized by various spectroscopic techniques to determine their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and O-H stretching bands upon complexation can provide evidence of coordination. A shift in the C=O stretching frequency can indicate the involvement of the ester carbonyl oxygen in bonding, while the disappearance or significant broadening of the O-H band suggests deprotonation and coordination of the hydroxyl group.

UV-Visible Spectroscopy: The formation of metal complexes often leads to changes in the electronic spectrum. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons in the ligand upon complexation can provide information about the binding sites.

Mass Spectrometry: This technique can be used to determine the molecular weight of the metal complex and confirm its stoichiometry. nih.gov

Mechanistic Elucidation of Synthetic Transformations

The synthetic transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Ester Hydrolysis and Transesterification: Both acid- and base-catalyzed hydrolysis and transesterification proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The key step is the formation of a tetrahedral intermediate after the nucleophilic attack on the carbonyl carbon. ucalgary.ca In acidic conditions, the carbonyl group is first protonated to increase its electrophilicity. ucalgary.ca Under basic conditions, the nucleophile (hydroxide or alkoxide) directly attacks the carbonyl carbon. ucalgary.ca

Alkylation and Condensation at the α-Carbon: These reactions proceed via the formation of an enolate intermediate. A strong base abstracts a proton from the α-carbon to form a resonance-stabilized enolate. ucalgary.ca This enolate then acts as a nucleophile. In alkylation, it attacks an electrophilic alkyl halide in an S(_N)2 reaction. ucalgary.ca In the Claisen condensation, the enolate attacks the carbonyl carbon of another ester molecule, leading to a tetrahedral intermediate which then eliminates an alkoxide to form the β-keto ester. wikipedia.orgopenstax.org

Insufficient Information Found to Generate Article on the Reactivity of this compound

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the reactivity profiles and mechanistic investigations of the chemical compound this compound. Despite employing various targeted search strategies, no detailed research findings, data tables, or scholarly articles could be retrieved that would allow for a thorough and scientifically accurate analysis as requested.

The initial and subsequent searches for information pertaining to the stepwise analysis of multi-step reactions, as well as the characterization of intermediates and transition states involving this compound, did not yield any relevant results. The scientific literature that was accessible through the performed searches does not appear to contain specific studies on these aspects of the compound's chemistry.

General searches on the reactivity of naphthalene derivatives and related compounds provided broad chemical principles but lacked the specific details required to construct an article focused solely on this compound. The absence of specific synthetic, mechanistic, or computational studies directly investigating this compound means that any attempt to generate the requested article would be based on speculation and inference from tangentially related molecules, which would not meet the required standards of scientific accuracy and detail.

Therefore, due to the unavailability of the necessary scientific data, it is not possible to generate the requested article with the specified outline and content inclusions. The information required for a detailed discussion on the "Stepwise Analysis of Multi-Step Reactions" and "Characterization of Intermediates and Transition States" for this compound is not present in the currently accessible scientific domain.

Advanced Research Applications of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate and Its Derivatives

Applications as Chemical Reagents and Synthetic Intermediates

The chemical architecture of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate makes it a valuable precursor and building block in various synthetic pathways.

Building Block for Complex Organic Synthesis and Derivatization

The naphthalene (B1677914) moiety with its hydroxyl and acetate (B1210297) substituents offers multiple reactive sites for elaboration, rendering it an excellent starting material for constructing more intricate molecular frameworks. Organic chemists utilize this compound as a foundational scaffold to introduce additional functional groups and build complex polycyclic and heterocyclic structures. The reactivity of the hydroxyl group allows for etherification and esterification reactions, while the acetate group can be hydrolyzed, reduced, or converted into other functional groups, paving the way for a diverse array of derivatives.

This modular approach is crucial in medicinal chemistry and drug discovery, where the synthesis of analog libraries is essential for structure-activity relationship studies. For instance, the core structure can be modified to enhance biological activity or to fine-tune pharmacokinetic properties. The ability to systematically alter the molecule's periphery while maintaining the core hydroxynaphthalene structure is a significant advantage in the rational design of new chemical entities.

Precursor for Advanced Materials (e.g., Optoelectronic Materials, Nanostructured Composites)

The inherent photophysical properties of the naphthalene ring system make this compound and its derivatives attractive precursors for advanced materials. Naphthalene-based compounds are known for their fluorescence and electroactivity, which are critical characteristics for optoelectronic applications. nih.gov By incorporating this scaffold into polymers or other macromolecular structures, materials with tailored electronic and optical properties can be developed.

These materials can find use in devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to modify the substituents on the naphthalene ring allows for the tuning of the material's emission color, quantum yield, and charge transport properties. Furthermore, these derivatives can be integrated into nanostructured composites, imparting new functionalities to materials like nanoparticles and metal-organic frameworks (MOFs).

Development of Molecular Probes and Chemosensors

The hydroxynaphthalene scaffold is a well-established fluorophore, and this property is harnessed in the design of molecular probes and chemosensors for detecting various analytes.

Design and Synthesis of Fluorescent Probes based on Hydroxynaphthalene Scaffolds

The design of fluorescent probes often involves coupling a recognition unit (receptor) to a signaling unit (fluorophore). The hydroxynaphthalene moiety serves as an excellent signaling unit due to its inherent fluorescence. nih.govresearchgate.net Synthetic strategies focus on attaching specific receptor groups to the naphthalene core that can selectively bind to target analytes, such as metal ions, anions, or biologically relevant molecules. researchgate.netscispace.com

For example, Schiff base derivatives of hydroxynaphthalene have been synthesized and shown to be effective chemosensors for metal ions like Al³⁺ and Cu²⁺. researchgate.netscispace.com The synthesis typically involves the condensation of a hydroxynaphthaldehyde derivative with an appropriate amine, creating an imine linkage that can coordinate with metal ions. This modular synthesis allows for the creation of a library of probes with varying selectivities and sensitivities. uni-muenchen.de

Luminescence Properties and Environmental Responsiveness

Hydroxynaphthalene derivatives exhibit characteristic luminescence properties, including fluorescence with notable quantum yields and photostability. nih.gov The emission wavelength and intensity of these compounds can be sensitive to their local environment, a phenomenon known as solvatochromism. This environmental responsiveness is a key feature for their application as molecular probes.

Changes in solvent polarity, pH, or the presence of specific analytes can induce significant changes in the fluorescence signal. For instance, the interaction of a hydroxynaphthalene-based probe with a target ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). scispace.com This on/off switching mechanism provides a clear and measurable signal for detection. The fluorescence of these probes can be influenced by factors such as intramolecular hydrogen bonding and charge transfer processes. researchgate.net

Chemo- and Ion-Sensing Applications

The ability of hydroxynaphthalene-based probes to selectively bind to specific ions and molecules has led to their use in various chemo- and ion-sensing applications. researchgate.netscispace.com These probes offer high sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex samples.

For example, fluorescent probes based on this scaffold have been developed for the detection of sulfite/bisulfite ions in environmental water samples. nih.gov In the presence of these ions, a noticeable color change and a decrease in fluorescence intensity can be observed. nih.gov Similarly, hydroxynaphthalene derivatives have been employed as fluorescent sensors for the selective detection of copper ions (Cu²⁺), which are environmentally and biologically significant. scispace.com The development of these sensors is a growing area of research with potential applications in environmental monitoring, clinical diagnostics, and cellular imaging. researchgate.netnih.gov

Interactive Data Table: Examples of Hydroxynaphthalene-Based Fluorescent Probes

Probe Type Target Analyte Sensing Mechanism Detection Limit
1-hydroxy-2,4-diformylnaphthalene derivative SO₃²⁻/HSO₃⁻ Fluorescence quenching 9.93 nM (fluorescence)
Hydroxynaphthylidene derivative of hydrazine Cu²⁺ Fluorescence quenching Not specified
Naphthol Schiff base Al³⁺ Fluorescence enhancement 0.05 µM
Naphthalene derivative with Schiff base Al³⁺ Fluorescence enhancement 8.73 × 10⁻⁸ mol/L
Naphthalimide derivative with Schiff base Cu²⁺ Fluorescence quenching 1.8 µM

Biological Activity Investigations (Mechanism-Oriented, In Vitro and In Silico Studies Only)

Mechanistic studies are crucial for understanding how a compound exerts its effects, paving the way for rational drug design and optimization. For derivatives of this compound, research has focused on elucidating their interactions with key cellular components and pathways.

The ability of naphthalene-based compounds to fit into the active sites of enzymes makes them attractive candidates for inhibitor development.

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular metabolism, DNA repair, and aging. nih.gov Their inhibition is a therapeutic strategy for certain cancers and neurodegenerative diseases. aging-us.com The mechanism of sirtuin-catalyzed deacetylation involves the cleavage of nicotinamide (B372718) (NIC) from NAD+, forming an O-alkylamidate intermediate with the acetylated substrate. nih.gov

Derivatives of the potent and selective SIRT1 inhibitor EX-527 have been studied extensively. nih.gov Mechanistic analyses have shown that inhibition by EX-527 is uncompetitive with respect to the NAD+ cofactor and non-competitive with the substrate peptide. nih.gov This indicates that the inhibitor binds most effectively to the enzyme after the initial steps of the catalytic reaction have occurred. nih.gov Structure-based virtual screening and subsequent activity assays have identified novel, potent, and highly specific inhibitors for other sirtuin isoforms, such as Sirt2, by targeting pockets extending from the primary peptide-binding groove. aging-us.com

Interactive Table: Sirtuin Inhibitor Mechanisms

Inhibitor Class/Example Target Sirtuin(s) Mechanism of Inhibition Key Findings
EX-527 and derivatives SIRT1 Uncompetitive with NAD+, Non-competitive with substrate Binds after formation of the bicyclic intermediate. nih.gov
AGK2 Sirt2 Binds within the Sirt2 C-site Exhibits >14-fold selectivity for Sirt2 over Sirt1/3. mdpi.com

Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins. Its inhibition is a validated strategy in cancer therapy. Research into new scaffolds for proteasome inhibitors has explored compounds that can be tested in both isolated 20S proteasomes and in semi-purified proteasomes from various cancer cell line lysates. nih.gov Unlike irreversible inhibitors, compounds that induce reversible and time-limited proteasome inhibition may offer increased target selectivity and avoid drawbacks associated with permanent adduct formation. nih.gov

Derivatives of hydroxynaphthalene have demonstrated the ability to modulate critical cellular pathways, particularly those leading to programmed cell death, or apoptosis.

Apoptosis Induction: Apoptosis is an essential process for removing damaged or cancerous cells. Naphthalene derivatives can trigger this process through multiple, distinct mechanisms.

Intrinsic (Mitochondrial) Pathway: Ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis in cancer cell lines by directly targeting mitochondria. mdpi.com This is associated with a loss of the mitochondrial membrane potential and the increased production of mitochondrial superoxide (B77818). mdpi.com Similarly, other novel compounds have been found to induce apoptosis by reducing the mitochondrial membrane potential, leading to the activation of downstream effector caspases. mdpi.com

Extrinsic (Death Receptor) Pathway: Some compounds can trigger apoptosis through the extrinsic pathway, evidenced by the activation of initiator caspases like caspase-8 and caspase-10. mdpi.com

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. A derivative of 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide was identified as a selective inhibitor of the anti-apoptotic protein Mcl-1. nih.gov This compound binds to the BH3 binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and causing cell death through a Bak/Bax-dependent mechanism, which culminates in the activation of caspase-3. nih.gov

p53-Dependent Pathway: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. The protein kinase inhibitor H-7 has been shown to induce apoptosis in human neuroblastoma cells by causing a dramatic nuclear accumulation of wild-type p53. nih.gov This p53-dependent mechanism contributes directly to the compound's cytotoxic effects. nih.gov

Interactive Table: Apoptosis Induction by Naphthalene Derivatives

Derivative Class Cancer Cell Line Apoptotic Mechanism Key Protein/Pathway Modulated
1-Hydroxynaphthalene-2-carboxanilides THP-1 (Leukemia) Intrinsic pathway Loss of mitochondrial membrane potential, superoxide production. mdpi.com
N-(4-hydroxynaphthalen-1-yl)arylsulfonamides Human leukemic cells Disruption of anti-apoptotic protein function Selective inhibition of Mcl-1, activation of caspase-3. nih.gov
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas HCT-116 (Colon) Intrinsic pathway, cell cycle arrest Decreased Bcl-2; increased Bax, cytochrome C, p53, caspases. nih.gov

Hydroxynaphthalene derivatives have been investigated for their antimicrobial properties, with studies aiming to identify their specific cellular targets.

Membrane Damage and Disruption: The naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) demonstrates potent antimicrobial effects by causing physiological damage to the cell membrane. mdpi.com In vitro studies using crystal violet uptake assays and scanning electron microscopy revealed that the compound disrupts membrane permeability and integrity in both bacteria (Staphylococcus aureus, Staphylococcus epidermidis) and fungi (Candida albicans). mdpi.com

Inhibition of Respiratory Chain: In addition to membrane damage, 5,8-dihydroxy-1,4-naphthoquinone was found to disrupt the respiratory chain in microorganisms, causing a significant reduction in dehydrogenase activity, particularly in C. albicans. mdpi.com

DNA Leakage and Damage: The disruption of the cell membrane by this naphthoquinone derivative also leads to the leakage of intracellular components, including DNA, further contributing to its antimicrobial effect. mdpi.com

Inhibition of Type III Secretion Systems (T3SS): Small molecule screening identified an 8-hydroxyquinoline (B1678124) derivative that acts as an inhibitor of the Type III secretion system in the Gram-negative pathogen Yersinia pseudotuberculosis. nih.gov The T3SS is a critical virulence factor for many pathogenic bacteria, making it an attractive target for new antibacterial agents. nih.gov

Multitarget Agents: Some 2-hydroxynaphthalene-1-carboxanilides show broad-spectrum activity against various bacteria and mycobacteria, including resistant isolates. nih.goviapchem.org These compounds are proposed to act as multitarget agents, interfering with several metabolic or reproductive pathways within the microorganism simultaneously. nih.gov

The identification of direct molecular targets is essential for understanding a compound's mechanism of action. A combination of experimental and computational methods is often employed.

Biochemical and Biophysical Assays: High-throughput screening followed by biochemical and biophysical assays is a common strategy. For example, the binding of an N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivative to the Mcl-1 protein was confirmed using several complementary assays, including NMR experiments. nih.gov For Heat shock protein 90 (Hsp90), another important cancer target, inhibitors based on a hydroxynaphthalene scaffold were identified and their activity was quantified using in vitro methods like the malachite green assay and fluorescence polarization (FP) assays. nih.gov

Computational Approaches: In silico methods are invaluable for predicting and rationalizing molecular interactions.

Virtual Screening: This technique was used to identify initial hits for Hsp90 inhibitors from large compound libraries. nih.gov

Molecular Docking: Docking studies have been used to predict the binding mode of inhibitors within the active sites of their target enzymes, such as Sirt2 and Sirt5. mdpi.com These computational predictions are often supported by kinetic assays which can, for example, demonstrate competitive inhibition against a substrate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By calculating various quantum chemical, topological, and physicochemical descriptors, QSAR models can predict the activity of new molecules and provide insight into the features required for potency. nih.gov

Interactive Table: Target Validation Methods

Molecular Target Validation Method(s) Type Key Finding
Mcl-1 NMR experiments, biochemical/biophysical assays Experimental Confirmed direct binding of inhibitor to the BH3 groove. nih.gov
Hsp90 Malachite green assay, Fluorescence Polarization (FP) assay Experimental Quantified inhibitory activity of hydroxynaphthalene analogs. nih.gov
Sirtuins (Sirt2, Sirt5) Molecular docking, kinetic assays Computational & Experimental Predicted binding modes and confirmed competitive inhibition. mdpi.com

SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. This provides crucial insights into the interaction between the compound and its target.

Hsp90 Inhibitors: For a series of 4-hydroxy-3-(2-hydroxynapthalene-1-yl)phenyl)-arylsulfonamides, a general synthetic method was developed to create a variety of analogs. The subsequent SAR study provided a detailed understanding of how different substitutions on the scaffold impacted Hsp90 inhibitory activity. nih.gov

Mcl-1 Inhibitors: Guided by structure-based drug design, comprehensive SAR studies were performed on an initial hit compound, leading to the design of a potent and selective Mcl-1 inhibitor with a Ki of 180 nM. nih.gov

Antimicrobial Agents: In a series of 2-hydroxynaphthalene-1-carboxanilides, SAR analysis revealed that compounds with a trifluoromethyl group in the meta-position of the anilide ring, combined with specific lipophilicity values, were particularly effective as antimicrobial agents. nih.goviapchem.org

Supramolecular Chemistry and Self-Assembly

The naphthalene moiety is not only useful for biological interactions but also for its ability to participate in non-covalent interactions, such as π-π stacking, which can drive the self-assembly of molecules into well-defined supramolecular structures.

Research on naphthalene-dipeptide conjugates has demonstrated their capacity to act as low molecular weight hydrogelators. warwick.ac.uk The mechanism of assembly can be precisely controlled by adjusting the pH of the solution. The process begins when the charge on the C-terminus of the dipeptide is neutralized, allowing the molecules to approach one another. This triggers a cascade of non-covalent interactions:

π-π Stacking: The planar naphthalene groups stack on top of each other.

β-Sheet Formation: The peptide backbone forms hydrogen bonds, leading to the formation of β-sheets.

This cooperative assembly process results in the formation of thin, fibrous structures. These initial fibers then associate laterally to form thicker bundles, leading to the creation of a three-dimensional network that entraps water, forming a hydrogel. warwick.ac.uk This demonstrates the potential of using the naphthalene core, as found in this compound, as a building block for creating advanced, self-assembling materials.

Non-Covalent Interactions and Molecular Recognition Phenomena

The array of functional groups on the this compound molecule facilitates a variety of non-covalent interactions, which are crucial for its role in molecular recognition. These weak interactions, when acting in concert, can lead to highly specific binding with other molecules or ions.

The hydroxyl (-OH) group is a primary site for hydrogen bonding , acting as both a hydrogen bond donor and acceptor. This allows for the formation of predictable and directional interactions with other molecules containing complementary functional groups, such as carboxylates, amides, or other hydroxyls. In the solid state, this can lead to the formation of intricate hydrogen-bonded networks. For instance, studies on similar hydroxy phenoxy acetic acid derivatives have demonstrated the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between carboxylic acid groups. researchgate.net While this compound has an ester instead of a carboxylic acid, the hydroxyl group is still a potent hydrogen bond donor, and the carbonyl oxygen of the ester can act as an acceptor.

The extended aromatic system of the naphthalene core is predisposed to π-π stacking interactions . These interactions are a result of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. In derivatives of naphthalene, π-π stacking is a dominant force in determining their crystal packing and assembly in solution. The physical origin of this interaction is primarily driven by dispersion forces. nih.gov The parallel-displaced or T-shaped arrangements are common motifs, and the strength of these interactions can be tuned by the introduction of substituents on the naphthalene ring. Research on the co-crystal of naphthalene and octafluoronaphthalene (B166452) has shown that π-π stacking is the strongest intermolecular interaction. researchgate.netbenthamopenarchives.com

Furthermore, the presence of the methyl acetate group introduces the potential for dipole-dipole interactions and additional, weaker C-H···O hydrogen bonds. The interplay of these various non-covalent forces allows for complex and specific molecular recognition events. For example, naphthol derivatives have been utilized in the selective recognition of different isomers. nih.gov The defined spatial arrangement of the functional groups in this compound could be exploited for the design of host molecules for specific guest recognition, with potential applications in sensing and separation technologies. The binding of guest molecules would be governed by a combination of hydrogen bonding to the hydroxyl group, π-π stacking with the naphthalene core, and other weaker interactions.

Interaction TypeFunctional Groups InvolvedTypical Energy Range (kJ/mol)
Hydrogen Bonding-OH (donor), C=O (acceptor)15 - 40
π-π StackingNaphthalene rings5 - 50
Dipole-DipoleEster group (-COOCH₃)5 - 20
C-H···O InteractionsC-H bonds and oxygen atoms2 - 10

Note: The energy ranges are approximate and can vary based on the specific molecular environment and geometry.

Assembly of Ordered Structures and Materials

The same non-covalent interactions that govern molecular recognition are also the driving forces for the self-assembly of this compound and its derivatives into larger, ordered structures. By carefully designing derivatives of this core molecule, it is possible to program the formation of materials with specific and desirable properties.

The directional nature of hydrogen bonding, coupled with the stacking tendency of the naphthalene units, can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks. For instance, 1,8-dihydroxynaphthalene has been used as a building block for the self-assembly of stable host-guest complexes through the formation of dative N→B bonds and π-π stacking interactions. mdpi.comresearchgate.netnih.gov This demonstrates the potential of hydroxynaphthalene derivatives in constructing complex supramolecular architectures.

The introduction of long alkyl or alkoxy chains to the naphthalene core of this compound could induce liquid crystalline behavior. Such derivatives, known as calamitic (rod-like) liquid crystals, would tend to align in a parallel fashion due to anisotropic van der Waals forces and π-π stacking of the rigid naphthalene cores. The hydroxyl group could further influence the packing and phase behavior through hydrogen bonding. Research on esters of (R)-2-(6-hydroxynaphthalene-2-yl)octane has shown the formation of chiral liquid crystalline phases. researchgate.net

Furthermore, derivatives of this compound could be designed to act as organogelators . In suitable solvents, these molecules could self-assemble into fibrous networks through a combination of hydrogen bonding and π-π stacking, leading to the gelation of the solvent. The properties of the resulting gel would be dependent on the specific molecular structure and the solvent used.

The table below outlines potential ordered structures that could be formed from derivatives of this compound and the primary non-covalent interactions driving their formation.

Ordered StructureKey Molecular Features of DerivativesPrimary Driving Interactions
Crystalline NetworksUnmodified or with small functional groupsHydrogen Bonding, π-π Stacking
Liquid CrystalsAddition of long alkyl/alkoxy chainsπ-π Stacking, van der Waals forces
OrganogelsSpecific side chains promoting fibrous assemblyHydrogen Bonding, π-π Stacking
Host-Guest ComplexesCreation of a binding cavityHydrogen Bonding, π-π Stacking, Host-Guest Interactions

Future Research Directions and Emerging Paradigms for Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are paramount for modern synthetic chemistry. Future research on Methyl 2-(5-hydroxynaphthalen-1-yl)acetate should prioritize the development of sustainable synthetic routes that improve efficiency, reduce waste, and utilize safer materials.

Current synthetic approaches may rely on traditional esterification methods that can involve harsh catalysts, organic solvents, and high temperatures. Innovative green approaches could explore:

Biocatalysis: Employing enzymes, such as lipases, for the esterification of the precursor, 5-hydroxynaphthalene-1-acetic acid. Enzymatic catalysis can offer high selectivity under mild conditions (ambient temperature and pressure) and in aqueous or solvent-free systems, significantly reducing the environmental footprint.

Heterogeneous Catalysis: Developing solid acid catalysts, such as sulfonic acid-functionalized celluloses or zeolites, to replace homogeneous catalysts. nih.gov These catalysts are easily recoverable and reusable, minimizing waste and simplifying product purification. nih.gov

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate the reaction. These methods can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with more benign alternatives like water, supercritical fluids (e.g., CO₂), or ionic liquids. Hydrothermal synthesis, using only water as the reaction medium at elevated temperature and pressure, has proven effective for creating other naphthalene-based structures and could be adapted for this compound. rsc.org

Table 1: Comparison of a Traditional vs. a Hypothetical Green Synthesis Route for this compound
Green Chemistry PrincipleTraditional Approach (e.g., Fischer Esterification)Potential Green Approach (e.g., Biocatalysis)
CatalysisHomogeneous strong acid (e.g., H₂SO₄)Immobilized lipase (B570770) (recyclable)
SolventExcess methanol (B129727), often with a co-solvent like tolueneSolvent-free or aqueous medium
Energy EfficiencyProlonged heating under refluxAmbient or slightly elevated temperature
Waste PreventionRequires neutralization, generating salt waste; solvent recovery neededMinimal waste; no neutralization step
Atom EconomyGood, but side reactions can lower itTypically very high with high selectivity

High-Throughput Screening and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput screening (HTS) combined with combinatorial chemistry is an essential future direction. This approach allows for the rapid synthesis and evaluation of large, diverse libraries of related compounds.

A combinatorial library can be designed by systematically modifying specific sites on the parent molecule:

R¹ Position (Phenolic Hydroxyl): The hydroxyl group can be converted into ethers, esters, or other functional groups to probe the effect of hydrogen bond donating/accepting capability and steric bulk.

R² Position (Methyl Ester): The methyl group can be replaced with a variety of linear, branched, or cyclic alkyl and aryl groups to modulate lipophilicity and steric profile.

R³ Position (Naphthalene Core): The aromatic rings can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to alter the electronic properties of the naphthalene (B1677914) system.

These libraries, containing hundreds or thousands of unique compounds, can then be subjected to HTS assays to identify derivatives with enhanced or novel properties for specific non-clinical applications.

Table 2: Illustrative Design of a Combinatorial Library Based on the this compound Scaffold
Scaffold PositionVariable GroupExample Substituents
R¹ (Phenolic)-OR¹-OH, -OCH₃, -OCH₂CH₃, -O(CO)CH₃
R² (Ester)-COOR²-COOCH₃, -COOCH₂CH₃, -COOCH(CH₃)₂, -COOBn
R³ (Aromatic Core)-R³-H, -Cl, -F, -NO₂, -CH₃

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the behavior of this compound in complex environments, such as within living cells for non-clinical research, requires sophisticated analytical methods. The intrinsic fluorescence of the naphthalene moiety serves as a valuable starting point for developing advanced analytical protocols.

Future research should focus on:

Exploiting Intrinsic Fluorescence: Characterizing the photophysical properties of the parent compound. Many naphthalene derivatives are fluorescent, and this property can be used for label-free detection and quantification in biological media. niscpr.res.in

Developing Fluorogenic Probes: Synthesizing derivatives where the fluorescence is "turned on" or shifted upon interaction with a specific biological target (e.g., a protein or lipid membrane). nih.govunipv.it This allows for real-time imaging of the compound's localization and binding events within cells using techniques like confocal microscopy. nih.gov

Advanced NMR Spectroscopy: Using techniques like saturation transfer difference (STD) NMR or Nuclear Overhauser Effect (NOE) spectroscopy to study the binding interactions between the compound and target macromolecules in solution. These methods can identify the specific parts of the molecule involved in binding and provide insights into the conformation of the bound state. rsc.org

Solvatochromic Derivatives: Designing analogues that exhibit a change in their absorption or emission spectra in response to the polarity of their environment. nih.govacs.org Such compounds could be used to map the polarity of different subcellular compartments.

Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Key applications include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing computational models that correlate the structural features (descriptors) of a virtual library of derivatives with their predicted properties (e.g., binding affinity to a target, electronic properties, or potential toxicity). nih.govnih.gov These models can screen thousands of potential structures in silico, prioritizing a smaller, more promising set for actual synthesis. ijpsjournal.comglobethesis.com

De Novo Design: Utilizing generative AI models to design entirely new molecules based on the naphthalene scaffold that are optimized for a specific property profile. These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry intuition.

Spectra Prediction: Training AI models to predict spectroscopic data (e.g., NMR, mass spectra) for novel derivatives. knaw.nl This can aid in structure verification and the interpretation of complex experimental data.

Table 3: Workflow for AI-Driven Design of Novel this compound Derivatives
StepDescriptionAI/ML Tool
1. Library GenerationCreate a large virtual library of derivatives by combinatorial modification of the parent scaffold.Combinatorial enumeration software
2. Descriptor CalculationCalculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each virtual compound.QSPR/QSAR software (e.g., RDKit, PaDEL)
3. Model TrainingTrain a machine learning model (e.g., Random Forest, Neural Network) on a small set of known data to correlate descriptors with the target property.Scikit-learn, TensorFlow, PyTorch
4. Virtual ScreeningUse the trained model to predict the property of interest for the entire virtual library.Trained predictive model
5. Candidate PrioritizationRank the virtual compounds based on their predicted scores and select the top candidates for synthesis and experimental validation.Data analysis and visualization tools

Deepening Mechanistic Understanding of Molecular Interactions in Complex (Non-Clinical) Biological Systems

A fundamental goal of future research is to elucidate the precise molecular mechanisms through which this compound and its derivatives interact with biological systems. A multi-faceted approach combining computational and experimental techniques will be crucial.

A prospective research cascade could involve:

In Silico Target Prediction: Using reverse molecular docking and pharmacophore modeling to screen the compound against databases of known protein structures. This can generate hypotheses about potential protein targets. Studies on other naphthalene derivatives have successfully used docking to investigate interactions with enzymes like VEGFR-2 and tubulin. nih.govnih.gov

Biophysical Validation: Expressing and purifying the top-ranked potential protein targets to experimentally validate the predicted interactions. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide quantitative data on binding affinity (Kᴅ) and thermodynamics.

Structural Biology: Attempting to co-crystallize the compound with its validated target protein to solve the three-dimensional structure via X-ray crystallography. This provides the ultimate proof of interaction and reveals the precise binding mode at atomic resolution.

Cellular Target Engagement: Developing cell-based assays to confirm that the compound engages its target in a cellular context. This could involve cellular thermal shift assays (CETSA) or the use of fluorescently-labeled derivatives for imaging.

Mechanism of Action Studies: Once a target is validated, further studies using transcriptomics, proteomics, or metabolomics can uncover the downstream effects of the compound's interaction on cellular pathways and networks. Theoretical studies can also shed light on reaction mechanisms, such as the interaction of the naphthalene core with radicals or its behavior within lipid membranes. rsc.orgacs.org

By systematically applying these emerging paradigms, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the rational design of new molecules for a wide range of scientific applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-(5-hydroxynaphthalen-1-yl)acetate?

The synthesis typically involves esterification of 2-(5-hydroxynaphthalen-1-yl)acetic acid with methanol under acidic catalysis. For example, a reflux setup with concentrated H₂SO₄ in methanol for 12 hours achieves esterification, followed by purification via column chromatography to isolate the product . Key considerations include monitoring reaction progress using TLC and optimizing acid catalyst concentration to minimize side reactions like hydrolysis.

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed using a combination of chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR) techniques. For instance, NMR can confirm the absence of unreacted starting materials by verifying the ester carbonyl peak (~170 ppm) and aromatic proton signals consistent with the naphthol moiety . Melting point analysis and elemental analysis (C, H, O) further validate structural integrity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific safety data for this compound are limited, general ester-handling protocols apply: use fume hoods to avoid inhalation, wear nitrile gloves to prevent dermal exposure, and neutralize acidic waste before disposal. Refer to analogous compounds (e.g., methyl 2-thienyl acetate) for guidance on first-aid measures, such as rinsing eyes with water for 15 minutes if exposed .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement of this compound?

Discrepancies in X-ray diffraction data (e.g., high R-factors) may arise from disorder in the hydroxyl or ester groups. Using SHELXL for refinement, apply restraints to bond lengths/angles and utilize TWIN commands for handling potential twinning. Validate hydrogen bonding networks via PLATON to ensure geometric accuracy .

Q. What strategies optimize regioselectivity in derivatizing the 5-hydroxynaphthalene moiety of this compound?

To functionalize the hydroxyl group selectively, employ protecting groups like tert-butyldimethylsilyl (TBS) before further reactions. For example, TBS protection under inert atmosphere with imidazole as a base prevents oxidation of the naphthol ring. Deprotection with TBAF restores the hydroxyl group post-reaction .

Q. How do computational methods predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and 3D-QSAR models can correlate structural features with activity. Parameterize the hydroxyl group’s electrostatic potential and the ester’s lipophilicity to predict interactions with targets like cytochrome P450 enzymes or DNA gyrase. Validate predictions via in vitro assays measuring IC₅₀ values .

Data Analysis and Contradiction Resolution

Q. How should conflicting NMR data for this compound be interpreted?

If aromatic proton splitting patterns deviate from expected models (e.g., due to dynamic rotational effects), perform variable-temperature NMR to assess conformational flexibility. Compare with literature data for analogous naphthyl esters, such as methyl 2-(naphthalen-1-yl)acetate, to identify solvent- or concentration-dependent shifts .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition efficacy?

Include positive controls (e.g., known inhibitors like kojic acid for tyrosinase assays) and negative controls (solvent-only samples). Account for auto-hydrolysis of the ester group in buffer solutions by measuring pH stability over time. Use LC-MS to confirm compound integrity post-assay .

Methodological Recommendations

Q. Which techniques are most effective for characterizing thermal stability of this compound?

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, a sharp endothermic peak near 180°C may indicate ester degradation, while broader transitions suggest polymorphic changes. Cross-reference with IR spectroscopy to detect CO₂ release from decarboxylation .

Q. How can reaction yields be improved in large-scale syntheses of this compound?

Switch from batch to flow chemistry to enhance heat/mass transfer. Optimize solvent polarity (e.g., using methanol/THF mixtures) to solubilize the naphthol intermediate. Employing molecular sieves during esterification can shift equilibrium toward product formation by absorbing water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.